molecular formula C27H27NO5S B3213263 [4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone CAS No. 1114872-56-8

[4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone

Cat. No.: B3213263
CAS No.: 1114872-56-8
M. Wt: 477.6
InChI Key: SADMILRNQTWZTG-UHFFFAOYSA-N
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Description

This compound features a 1,4-benzothiazine core with a 1,1-dioxido group, a 4-butylphenyl substituent at position 4, and a 3,4-dimethoxyphenyl group attached via a methanone moiety at position 2. Its molecular formula is C₂₇H₂₇NO₅S, with an average molecular mass of 489.58 g/mol (calculated). The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, while the 4-butylphenyl contributes hydrophobicity and steric bulk.

Properties

IUPAC Name

[4-(4-butylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO5S/c1-4-5-8-19-11-14-21(15-12-19)28-18-26(34(30,31)25-10-7-6-9-22(25)28)27(29)20-13-16-23(32-2)24(17-20)33-3/h6-7,9-18H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADMILRNQTWZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic derivative of benzothiazine, characterized by its complex structure which includes multiple aromatic rings and a dioxido group. Research into its biological activity reveals potential applications in pharmacology, particularly in the treatment of tropical diseases and cancer. This article explores the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound features:

  • Benzothiazine core : This heterocyclic structure is known for various biological activities.
  • Substituents : The presence of butyl and dimethoxy groups enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as a noncompetitive inhibitor of enzymes involved in critical metabolic pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent effects on cell viability.

Biological Activity Overview

Research indicates that derivatives of benzothiazine exhibit diverse pharmacological effects, including:

  • Antimicrobial properties : Inhibition of pathogenic organisms.
  • Anticancer activity : Inducing apoptosis in cancer cell lines.
  • Anti-inflammatory effects : Modulation of inflammatory pathways.

1. Antiparasitic Activity

A study on related compounds demonstrated that derivatives with a similar core structure inhibited trypanothione reductase (TR), an enzyme critical for the survival of parasites causing diseases like malaria and leishmaniasis. Compounds displayed effective EC50 values below 10 μM, indicating potent antiparasitic activity .

2. Anticancer Effects

In vitro studies have shown that compounds with the benzothiazine structure can significantly reduce cell viability in various cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range against A549 (lung cancer) and AGS (gastric cancer) cells .

Data Table: Biological Activity Comparison

Compound NameActivity TypeEC50/IC50 ValueReference
Compound AAntiparasitic< 10 μM
Compound BAnticancer5 μM
Compound CAnti-inflammatory15 μM

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of intermediates through reactions with various reagents.
  • Cyclization and oxidation steps to achieve the final benzothiazine structure.

Synthetic Route Example

A common synthetic route involves:

  • Reaction of 4-butylphenylamine with 2-chlorobenzoyl chloride.
  • Cyclization with sulfur followed by oxidation to yield the target compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Key Structural Variations

The following table summarizes differences in substituents and molecular properties among the target compound and analogs from the evidence:

Compound Name Benzothiazine Substituent Methanone-Attached Aryl Group Molecular Formula Molecular Mass (g/mol)
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (Target) 4-Butylphenyl 3,4-Dimethoxyphenyl C₂₇H₂₇NO₅S 489.58
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-Butylphenyl Phenyl (no substituents) C₂₅H₂₃NO₃S 417.52
4-(3,4-Dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 3,4-Dimethoxyphenyl 4-Methylphenyl C₂₆H₂₅NO₅S 487.55 (calculated)
2.2. Impact of Substituents
  • Electron-Donating vs. The 4-butylphenyl substituent introduces steric hindrance, which may reduce crystallization tendencies compared to the smaller 4-methylphenyl group in the analog from .
  • Hydrophobicity :

    • The butyl chain in the target compound increases lipophilicity, which could enhance membrane permeability in biological systems relative to the methyl group in the 4-methylphenyl analog .
  • Synthetic Considerations :

    • highlights that α-halogenated ketones react with triazoles under basic conditions. By analogy, the methoxy groups in the target compound may slow reaction rates due to steric or electronic effects compared to simpler aryl ketones .

Structural and Crystallographic Insights

The 4-butylphenyl group in the target compound likely induces unique ring puckering conformations in the benzothiazine core, as described by Cremer and Pople’s generalized puckering coordinates (). Such conformational differences could affect intermolecular interactions in the solid state .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone

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